(2-(3-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid
Description
(2-(3-Hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl)boronic acid is a boronic acid derivative featuring a pyrimidine core substituted with a 4-methyl group at position 4, a boronic acid moiety at position 5, and a 3-hydroxypiperidine ring at position 2. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and in biomedical applications due to their reversible interactions with diols, such as saccharides .
Properties
Molecular Formula |
C10H16BN3O3 |
|---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
[2-(3-hydroxypiperidin-1-yl)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-9(11(16)17)5-12-10(13-7)14-4-2-3-8(15)6-14/h5,8,15-17H,2-4,6H2,1H3 |
InChI Key |
SLPDYJPQOLRNAO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)N2CCCC(C2)O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs involve variations in the heterocyclic amine substituents (piperidine, piperazine, diazepane) and functional groups (methoxycarbonyl, ethyl, propyl). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Solubility and Reactivity
- The hydroxyl group in the target compound likely increases aqueous solubility compared to methoxycarbonyl or alkyl-substituted analogs. For instance, AG-alkyne@polymer-pBA (boronic acid-functionalized) showed a boron density of 0.057 mmol/g, correlating with improved solubility .
- Steric hindrance from ortho-substituents (e.g., methoxy groups) can reduce reaction yields (e.g., 67% yield for meta-substituted vs. traces for ortho) , but this is less relevant for piperidine-substituted pyrimidines.
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